

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid CAS number 871332-84-2.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Cat. No.: B1461715

[Get Quote](#)

An In-depth Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Abstract

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid, bearing the CAS Number 871332-84-2, is a specialized boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature—a boronic acid for cross-coupling, a nitro group for chemical modification, and a Weinreb amide for subsequent ketone synthesis—positions it as a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a representative synthetic protocol, explores its critical role in palladium-catalyzed cross-coupling reactions, and discusses its applications in the synthesis of pharmacologically relevant compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic strategies.

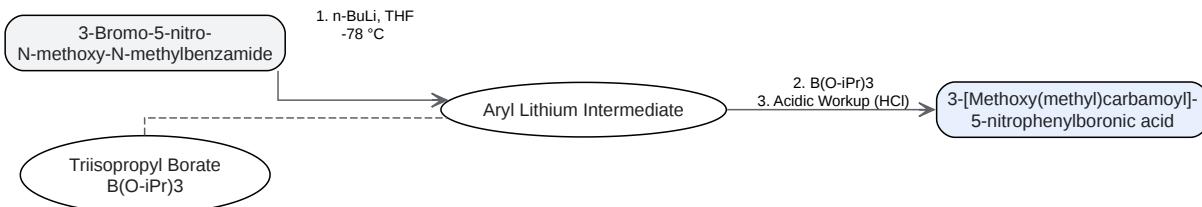
Core Chemical Identity and Physicochemical Properties

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid is a stable, solid organic compound. The presence of the boronic acid group makes it a cornerstone reagent for the Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.

The electron-withdrawing nitro group modulates the reactivity of the phenyl ring, while the N-methoxy-N-methylamide (Weinreb amide) provides a stable, yet selectively reactive handle for the introduction of carbonyl functionalities.

Table 1: Physicochemical and Safety Data

Property	Value	Source
CAS Number	871332-84-2	Combi-Blocks, BLD Pharm
Molecular Formula	C9H11BN2O5	Combi-Blocks, BLD Pharm
Molecular Weight	237.99 g/mol	Combi-Blocks, BLD Pharm
Physical Appearance	White to off-white or yellow solid	BLD Pharm
Purity	Typically ≥95%	Combi-Blocks
Storage Conditions	Store at 2-8°C, keep dry	Combi-Blocks, BLD Pharm
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	Combi-Blocks


| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | Combi-Blocks |

Synthesis and Reaction Mechanisms

The synthesis of aryl boronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate. For a molecule with sensitive functional groups like a nitro group and a Weinreb amide, a common and robust strategy involves a halogen-metal exchange followed by borylation.

Representative Synthetic Pathway

A plausible and widely used method for synthesizing this type of substituted phenylboronic acid starts from a corresponding halogenated precursor, such as 3-bromo-5-nitro-N-methoxy-N-methylbenzamide.

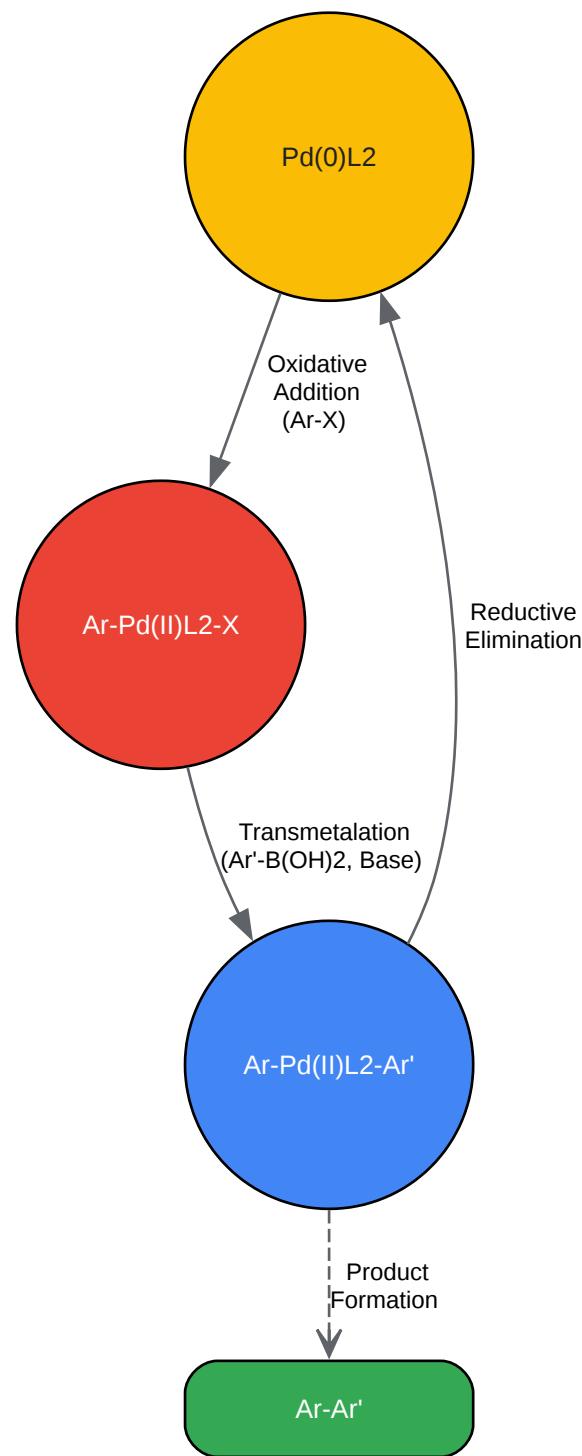
[Click to download full resolution via product page](#)

Caption: Synthetic route via lithium-halogen exchange and borylation.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on standard organic chemistry principles for this class of compounds. Researchers must conduct their own risk assessment and optimization.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-nitro-N-methoxy-N-methylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, ~2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure the selective formation of the aryl lithium species.
- **Borylation:** To the aryl lithium solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. Causality: The borate ester acts as the boron source. It is added after the lithiation is complete to trap the nucleophilic aryl lithium intermediate.


- Quenching and Workup: After stirring for 2 hours at -78 °C, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding 1 M hydrochloric acid (HCl).
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield the final boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

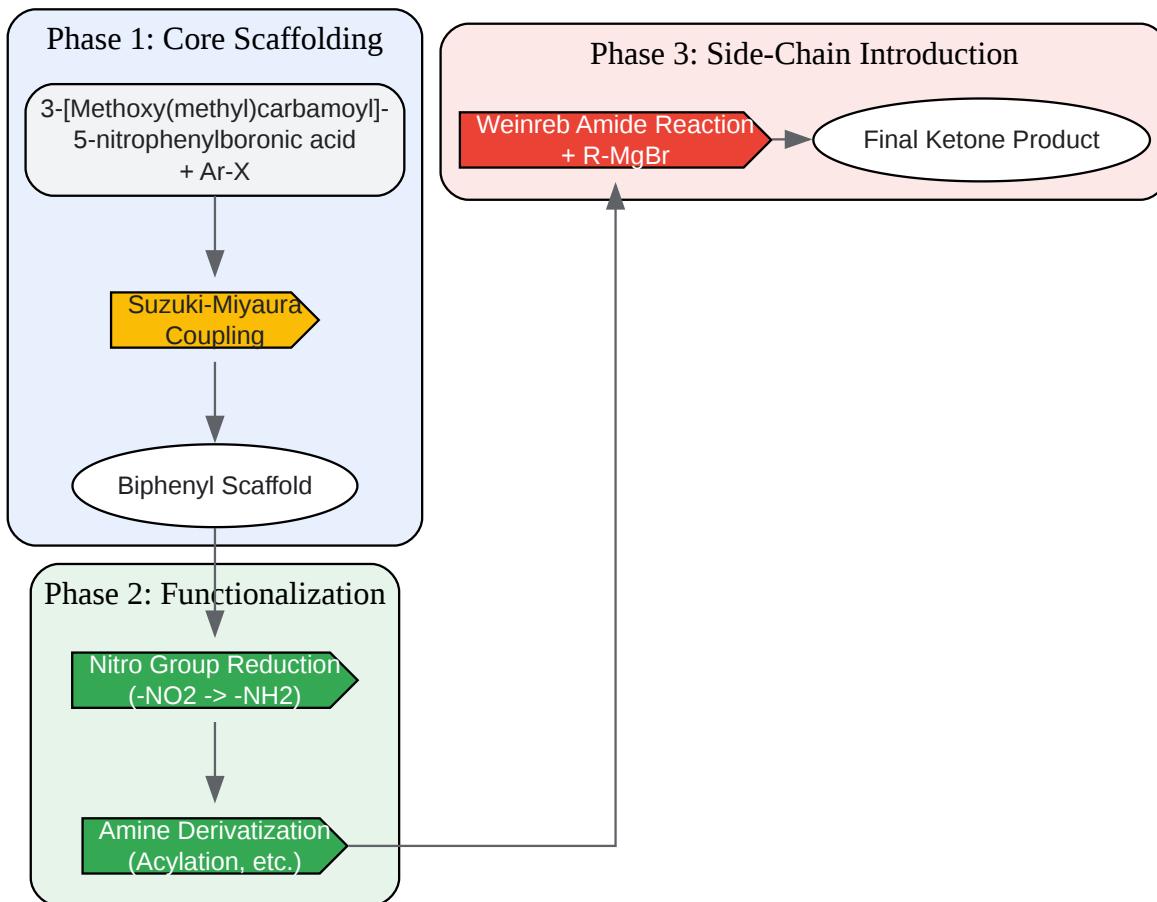
The primary utility of **3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid** lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forges a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Practical Workflow for a Suzuki Coupling Experiment

- Reagent Preparation: In a reaction vessel, combine **3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid** (1.2 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or toluene and water. Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step. The solvent system is chosen to dissolve both the organic and inorganic reagents.
- Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
- Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The product is then purified using standard laboratory techniques.

Strategic Value in Drug Discovery and Development

The strategic placement of the three functional groups makes this reagent highly valuable for building libraries of complex molecules in drug discovery programs.

- Scaffold Formation: The boronic acid is used first to couple the core phenyl ring to another part of the target molecule.
- Functional Group Transformation: The nitro group can be readily reduced to an amine (-NH₂). This amine can then be further functionalized through acylation, alkylation, or sulfonylation, allowing for the exploration of the structure-activity relationship (SAR).
- Ketone Synthesis: The Weinreb amide is resistant to many reaction conditions but can be selectively reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to form a ketone. This provides a reliable method for introducing a carbonyl group late in the synthetic sequence.

[Click to download full resolution via product page](#)

Caption: A multi-stage synthetic strategy in drug discovery.

Conclusion

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid is more than a simple chemical reagent; it is a sophisticated synthetic tool. Its well-defined reactivity allows for sequential, controlled transformations, making it an ideal building block for constructing complex molecules with potential therapeutic applications. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to incorporate this versatile compound into their research and development pipelines.

- To cite this document: BenchChem. [3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid CAS number 871332-84-2.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1461715#3-methoxy-methyl-carbamoyl-5-nitrophenylboronic-acid-cas-number-871332-84-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com